Technical Data Summary: 1-(4-Bromophenyl)piperazin-2-one
Technical Data Summary: 1-(4-Bromophenyl)piperazin-2-one
Introduction
This document provides a technical summary of the known chemical properties of 1-(4-Bromophenyl)piperazin-2-one. It is critical to distinguish this compound from the more extensively studied and commercially available analog, 1-(4-Bromophenyl)piperazine. The defining structural feature of the subject compound is the presence of a carbonyl group at the 2-position of the piperazine ring, which significantly alters its chemical and electronic properties. Publicly available data on 1-(4-Bromophenyl)piperazin-2-one is limited, and this guide serves to consolidate the existing information and provide context based on the broader class of N-aryl piperazinones.
Chemical Identity
The fundamental identification parameters for 1-(4-Bromophenyl)piperazin-2-one and its hydrochloride salt are detailed below. The hydrochloride salt is the form most commonly cited in chemical databases.
| Identifier | Data | Source |
| Chemical Name | 1-(4-bromophenyl)piperazin-2-one | N/A |
| Synonyms | 2-Piperazinone, 1-(4-bromophenyl)- | [1] |
| CAS Number | 1187931-21-0 (for hydrochloride salt) | [1] |
| Molecular Formula | C₁₀H₁₁BrN₂O | [1] |
| Molecular Formula (HCl Salt) | C₁₀H₁₁BrN₂O·HCl | [1] |
| SMILES | C1CN(C(=O)CN1)C2=CC=C(C=C2)Br | N/A |
| InChI | InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | N/A |
| InChIKey | WORBLAPBQYNWAU-UHFFFAOYSA-N | N/A |
Physicochemical and Spectral Properties
Detailed experimental physicochemical data for 1-(4-Bromophenyl)piperazin-2-one is not widely available in the scientific literature. The following table summarizes the calculated and predicted properties.
| Property | Value | Notes |
| Molecular Weight | 255.11 g/mol | Calculated for C₁₀H₁₁BrN₂O |
| Molecular Weight (HCl Salt) | 291.57 g/mol | Calculated for C₁₀H₁₁BrN₂O·HCl[1] |
| Monoisotopic Mass | 254.00548 Da | N/A |
| Appearance | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide an indication of the ion's size and shape in the gas phase. The following are predicted values for various adducts of the parent compound.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 255.01276 | 147.5 |
| [M+Na]⁺ | 276.99470 | 157.4 |
| [M-H]⁻ | 252.99820 | 152.4 |
| [M+NH₄]⁺ | 272.03930 | 164.8 |
| [M+K]⁺ | 292.96864 | 145.4 |
Synthesis and Reactivity
Specific, validated synthesis protocols for 1-(4-Bromophenyl)piperazin-2-one are not detailed in the reviewed literature. However, general synthetic strategies for N-arylpiperazin-2-ones offer valuable insight into potential manufacturing pathways.
General Synthetic Approaches
The synthesis of N-arylpiperazin-2-ones typically involves the formation of the piperazinone ring through cyclization reactions. A common approach is the reaction of an N-arylethylenediamine with a two-carbon electrophile that can undergo cyclization. Another plausible route is the direct arylation of a pre-formed piperazin-2-one, although this can be challenging due to the presence of the amide nitrogen.
A recently developed metal-promoted cascade approach for piperazin-2-ones utilizes a chloro allenylamide, primary amines, and aryl iodides, which allows for the creation of three new bonds in a single step.[2] This methodology introduces two points of diversity, making it a valuable tool for creating libraries of biologically relevant piperazinones.[2]
The diagram below illustrates a generalized synthetic workflow for N-arylpiperazines, which can be conceptually adapted for piperazin-2-one synthesis.
Figure 1. A conceptual workflow for the synthesis of N-aryl piperazinones.
Reactivity Profile
The reactivity of 1-(4-Bromophenyl)piperazin-2-one is dictated by its principal functional groups: the N-aryl system, the amide within the piperazinone ring, the secondary amine, and the bromophenyl group.
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N-Arylation: The secondary amine (NH) is a nucleophilic site and can undergo further substitution reactions, such as alkylation or acylation.
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Amide Chemistry: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl group can also influence the reactivity of adjacent positions.
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Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This makes the compound a useful intermediate for creating more complex molecules.
Potential Applications and Biological Activity
While no specific biological studies have been published for 1-(4-Bromophenyl)piperazin-2-one, the broader class of piperazine and piperazinone derivatives is of significant interest in medicinal chemistry.
The piperazine moiety is a common scaffold in drugs targeting the central nervous system (CNS).[3][4] Many piperazine derivatives exhibit pharmacological activity at neurotransmitter receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.[5] Consequently, they are investigated for a variety of therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents.[3][6]
The structural modifications present in 1-(4-Bromophenyl)piperazin-2-one compared to its more studied piperazine counterpart could lead to a distinct pharmacological profile. The introduction of the carbonyl group may alter receptor binding affinity, selectivity, and pharmacokinetic properties. Therefore, this compound represents a novel scaffold for investigation in CNS drug discovery programs. The piperazine and its derivatives have also been explored for their anti-inflammatory, antimicrobial, and anticonvulsant activities.[7]
Figure 2. Established pharmacological roles of the piperazine scaffold.
Conclusion
1-(4-Bromophenyl)piperazin-2-one is a sparsely characterized compound with potential as a building block in medicinal chemistry, particularly for the development of novel CNS-active agents. While basic identifiers and predicted spectral data are available for its hydrochloride salt, a comprehensive understanding of its chemical and biological properties requires further experimental investigation. The synthetic and pharmacological context provided by the broader class of N-aryl piperazines and piperazinones suggests that this compound is a worthwhile target for future research and development.
References
- de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-162.
- Asif, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- Jilsha, G., & Manju, S. L. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 8(12), 1697-1703.
- Choudhary, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- García-García, A. L., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 103-110.
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PubChemLite. (n.d.). 1-(4-bromophenyl)piperazin-2-one hydrochloride (C10H11BrN2O). Retrieved from [Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Synfacts. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
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